molecular formula C19H18N2O3 B5561085 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide CAS No. 6108-65-2

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide

Cat. No.: B5561085
CAS No.: 6108-65-2
M. Wt: 322.4 g/mol
InChI Key: ZXCRIABHXDUVIN-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindoline derivatives, which are characterized by a bicyclic structure containing a nitrogen atom. The presence of both an isoindoline core and an acetamide group contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine. The resulting isoindoline intermediate is then subjected to acylation reactions to introduce the acetamide group.

    Cyclization Reaction: Phthalic anhydride reacts with an amine (e.g., ethylamine) under reflux conditions to form the isoindoline core.

    Acylation Reaction: The isoindoline intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoindoline core can mimic certain natural substrates, allowing it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-pyridinylmethyl)acetamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)-3-phenylpropanamide

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and 2-methylphenyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-20(16-11-7-4-8-13(16)2)17(22)12-21-18(23)14-9-5-6-10-15(14)19(21)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRIABHXDUVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976570
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-65-2
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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